1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one
Description
The compound 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one features a piperidine core substituted at the 4-position with a 4-methoxyphenylsulfonyl group and a propan-1-one chain terminating in a 3-methylthiophen-2-yl moiety.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S2/c1-15-11-14-26-19(15)7-8-20(22)21-12-9-18(10-13-21)27(23,24)17-5-3-16(25-2)4-6-17/h3-6,11,14,18H,7-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPYCGWEBGDRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a piperidine ring, a methoxyphenyl group, and a thiophenyl moiety, which contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the piperidinyl intermediate : Reaction of piperidine with 4-methoxybenzenesulfonyl chloride.
- Formation of the enone intermediate : Reaction of 3-methylthiophene with an acetylating agent.
- Coupling reaction : Combining the piperidinyl sulfonamide intermediate with the enone under basic conditions.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide functional group is critical for this activity, which is attributed to its ability to inhibit bacterial enzyme pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) inhibition. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. Several synthesized derivatives have shown strong inhibitory effects against AChE, suggesting that this compound may also exhibit similar properties .
Case Studies
- Antibacterial Screening : A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity. Compounds were tested against multiple bacterial strains, revealing that those with similar structural features to our compound displayed significant inhibition .
- Enzyme Binding Studies : In silico docking studies indicated favorable binding interactions between sulfonamide derivatives and target enzymes, providing insights into their potential mechanisms of action .
Comparative Biological Activity Table
| Compound | Activity Type | Target Organism/Enzyme | IC50 Value |
|---|---|---|---|
| 1-(4-Methoxyphenyl)sulfonylpiperidine derivative | Antibacterial | Salmonella typhi | Moderate to Strong |
| Similar piperidine derivative | AChE Inhibition | Human AChE | 2.14 ± 0.003 µM |
| Sulfonamide compound | Anticancer | Various cancer cell lines | Varies by study |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent variations, molecular properties, and inferred biological relevance.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Sulfonyl Substituents :
- The 4-methoxyphenylsulfonyl group in the target compound contrasts with 4-fluorophenylsulfonyl () and bromophenylsulfonyl (). Electron-withdrawing groups (e.g., -F, -Br) may enhance metabolic stability compared to methoxy (-OCH3), which is electron-donating .
Terminal Aromatic Groups: The 3-methylthiophene in the target compound provides a sulfur-containing heterocycle, differing from o-tolyl () or methoxyphenyl (). Thiophenes are known for π-stacking interactions in drug-receptor binding .
The target compound’s thiophene moiety may confer distinct pharmacokinetic profiles, such as improved lipophilicity .
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one?
Answer:
The synthesis typically involves multi-step reactions, starting with the sulfonylation of a piperidine derivative. For example:
Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with piperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated piperidine intermediate .
Coupling : Introducing the 3-methylthiophen-2-yl moiety via a Friedel-Crafts acylation or nucleophilic substitution, depending on the reactivity of the thiophene derivative. Solvents like ethanol or tetrahydrofuran are often used, with temperature control (0–25°C) to minimize side reactions .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is employed to isolate the final product. Reaction progress is monitored via TLC or HPLC .
Basic: How is the structural integrity of this compound verified post-synthesis?
Answer:
Key analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm the presence of the sulfonyl group (δ ~3.5–4.0 ppm for piperidinyl protons) and thiophene ring (δ ~6.5–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak matching the theoretical mass (CHNOS) .
- X-ray Crystallography : For crystalline derivatives, unit cell parameters and non-centrosymmetric space groups are analyzed to confirm stereochemistry .
Advanced: How can researchers optimize reaction yields during the sulfonylation step?
Answer:
Low yields in sulfonylation often arise from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the piperidine nitrogen .
- Temperature Control : Maintaining ≤0°C during sulfonyl chloride addition reduces hydrolysis .
- Catalytic Additives : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .
- Post-Reaction Quenching : Immediate extraction with cold aqueous NaHCO removes unreacted sulfonyl chloride .
Advanced: How should contradictory biological activity data from different studies be resolved?
Answer:
Contradictions in bioactivity (e.g., varying IC values in enzyme inhibition assays) may stem from:
- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility and target binding. Standardize protocols using buffers like PBS (pH 7.4) .
- Impurity Profiles : Trace byproducts (e.g., unreacted thiophene derivatives) may interfere. Validate purity via HPLC (>95%) and retest biological activity .
- Computational Modeling : Perform molecular docking to identify binding pose variations under different experimental setups .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods due to potential dust formation or volatile byproducts .
- First Aid : For accidental ingestion, administer activated charcoal and seek immediate medical attention. Provide SDS to healthcare providers .
Advanced: How can computational methods aid in predicting this compound’s pharmacokinetics?
Answer:
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. For this compound, the sulfonyl group may reduce membrane permeability, requiring prodrug strategies .
- Molecular Dynamics (MD) Simulations : Simulate binding stability with targets (e.g., kinases) to rationalize structure-activity relationships (SAR) .
- Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity or mutagenicity risks .
Advanced: What strategies are effective in resolving low solubility in aqueous buffers?
Answer:
- Co-Solvents : Use DMSO or cyclodextrins for in vitro assays (≤1% v/v to avoid cytotoxicity) .
- Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., via reaction with HCl in ethanol) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for in vivo studies .
Basic: How does the compound’s stability vary under different storage conditions?
Answer:
- Short-Term Storage : Stable at 4°C in airtight, light-protected containers for ≤1 month .
- Long-Term Storage : Lyophilize and store at -20°C under inert gas (argon) to prevent sulfonyl group hydrolysis .
- Stability Monitoring : Periodic HPLC analysis to detect degradation products (e.g., free thiophene or sulfonic acid derivatives) .
Advanced: What analytical techniques differentiate this compound from structurally similar analogs?
Answer:
- FT-IR Spectroscopy : Distinctive S=O stretching (~1350 cm) and C-S vibrations (~700 cm) .
- Chiral HPLC : Resolves enantiomers if asymmetric centers are present (e.g., using a Chiralpak AD-H column) .
- Differential Scanning Calorimetry (DSC) : Melting point and crystallinity differences compared to analogs lacking the 3-methylthiophene group .
Advanced: How can researchers validate target engagement in cellular assays?
Answer:
- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled inhibitors) to quantify displacement in live cells .
- CRISPR Knockout Models : Delete the putative target gene and assess loss of compound activity .
- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts upon compound binding via SYPRO Orange dye .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
